Chlorodimethylsilane

Catalog No.
S1514224
CAS No.
1066-35-9
M.F
C2H6Cl2Si
(CH3)2SiCl2
C2H6ClSi
M. Wt
93.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorodimethylsilane

CAS Number

1066-35-9

Product Name

Chlorodimethylsilane

Molecular Formula

C2H6Cl2Si
(CH3)2SiCl2
C2H6ClSi

Molecular Weight

93.61 g/mol

InChI

InChI=1S/C2H6ClSi/c1-4(2)3/h1-2H3

InChI Key

QABCGOSYZHCPGN-UHFFFAOYSA-N

SMILES

C[Si](C)Cl

solubility

Solubility in water: reaction

Canonical SMILES

C[Si](C)Cl

The exact mass of the compound Chlorodimethylsilane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water: reaction. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chlorodimethylsilane (CAS 1066-35-9) is a monofunctional organosilicon compound distinguished by its dual reactivity. It possesses both a nucleophilically-labile Si-Cl bond for silylation reactions and a reactive Si-H bond, enabling its use in hydrosilylation processes.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHj06NbygeJ6z-daK5W3kvvwRgzvtStgQAar8o5iY3vNW8xoUu0JMlFw8pb69gSgzmEtsHV2Sqk69mWJhfn4rQK4TqJ6FAu8Gzh-pJPpfhR73FGFK-_mXYfONgNf97ShQuw_GHqy8PrZkvoRaEci7zBmaTsCPKfKnWPkgzhQ_yLT2Zazxcqy_J6ebglZ1Gmat83_Mrn6QamsrF97vWzQvdQTQfP-TAfrKgy39rahyUI2h8%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE_diwYfbY46aIv3VETl_lxgIZYCMGGOapR2Eia2cJ-MPUpPK9IOeLzxMSD_ole9s8X_u1FBWJewClmSlOR0sCWCyZ94FC8Ct69VghRp9BqSyX8hqzj6WDwos71mSMxAcJzhghDGqg2R2wcX7n6Cy11KOUOQnOoaw78WrQAB-N4YDuX99UvbjNi2W_5pjlTnkhNpBv6UZw_TpO_sdX831rjOtjxZYYZgmBB4ps41pU%3D)] This unique combination allows it to act as a versatile reagent for introducing the dimethylsilyl [-SiH(CH₃)₂] group onto substrates, serving as a precursor for functional polymers, a surface modification agent, and a specialized protecting group in multi-step organic synthesis. Its utility is defined by the strategic interplay of these two distinct reactive sites on a single silicon atom.

Direct substitution of Chlorodimethylsilane with more common silanes is frequently unviable due to its unique bifunctionality. Replacing it with Dichlorodimethylsilane (CAS 75-78-5) introduces a second chlorine atom, which leads to undesired cross-linking and polymerization rather than monofunctionalization, fundamentally altering the end-product structure.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFp7rDLQsV49X8dKXG1IAyTaa8eXo6ObqlrWm0wfKCZs3i1KY4EtNvheVNxamUnH6n6Oy1Q7GE52TqwJmAClP3f_CMxhK9nlmLUdKqhardNTuHJf4jpl4a0ehWaK-w-sDRL1TKN5IlO97zHjMsPhec8QyRr90Jk0rCc2x5zXoVPVnddQk4RQ-9gEbfWQ5KEE8KyRS_RQU5HthCbY7snXejt8K-pJK9WDYy4emXHSgvNy3dXd3CZO4c2GMXPe6Fu0IRd_cg8QR8H7P58ep8i1UTKcn5SB9-cEg%3D%3D)] Conversely, using Trimethylchlorosilane (CAS 75-77-4) as a substitute sacrifices the critical Si-H bond, completely eliminating the capacity for subsequent hydrosilylation or other hydride-specific reactions.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQENhR7qAExML_oMsQl68VM0yOHBT79oRLXZCsUbwYYVMH68TM6qBOjap-ZFk3bGXrVvFoH6VAYqGgetwuyx5YxsjEd2d8N2zlkZML2QzQ2EA3WvW8I1wmpK9QOwTFxJEBeyb_c4FNUkR-AbRcdNMHiSdY6355MeB5j1PBejSzizRVjL)] This makes Chlorodimethylsilane the specific choice for applications requiring a sequential silylation-hydrosilylation pathway or the introduction of a terminal Si-H moiety for further functionalization.

Precursor Suitability: Enables Synthesis of Si-H Terminated Polymers, Unlike Trimethylchlorosilane

In silicone polymer synthesis, the choice of end-capping agent dictates the final properties and reactivity of the polymer. Using Dichlorodimethylsilane as the monomer forms the polymer backbone.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFp7rDLQsV49X8dKXG1IAyTaa8eXo6ObqlrWm0wfKCZs3i1KY4EtNvheVNxamUnH6n6Oy1Q7GE52TqwJmAClP3f_CMxhK9nlmLUdKqhardNTuHJf4jpl4a0ehWaK-w-sDRL1TKN5IlO97zHjMsPhec8QyRr90Jk0rCc2x5zXoVPVnddQk4RQ-9gEbfWQ5KEE8KyRS_RQU5HthCbY7snXejt8K-pJK9WDYy4emXHSgvNy3dXd3CZO4c2GMXPe6Fu0IRd_cg8QR8H7P58ep8i1UTKcn5SB9-cEg%3D%3D)] Subsequently, Chlorodimethylsilane can be used as an end-capping agent to terminate the polymer chains, introducing a reactive Si-H group at the termini. This contrasts sharply with the use of Trimethylchlorosilane, a common alternative, which terminates the chain with a chemically inert trimethylsilyl (-Si(CH₃)₃) group, precluding further functionalization via hydrosilylation.

Evidence DimensionTerminal Functional Group
Target Compound DataReactive -SiH(CH₃)₂ group
Comparator Or BaselineTrimethylchlorosilane: Inert -Si(CH₃)₃ group
Quantified DifferenceQualitative: Presence vs. Absence of reactive Si-H bond for post-polymerization modification
ConditionsStandard silicone polymerization via hydrolysis of methylchlorosilanes.

For synthesizing functional silicones, block copolymers, or graft polymers, procuring Chlorodimethylsilane is essential to create reactive polymer intermediates.

Hydrosilylation Reactivity: Activated Hydrosilane Enabling High-Yield, Selective Additions

Chlorodimethylsilane is described as an 'activated hydrosilane' for catalytic hydrosilylation. In a study involving the addition to various α-olefins (1-octene, 2-vinylnorbornane, and vinylferrocene) using Pt-, Rh-, and Pd-based catalysts, it enabled quantitative olefin conversion.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE_diwYfbY46aIv3VETl_lxgIZYCMGGOapR2Eia2cJ-MPUpPK9IOeLzxMSD_ole9s8X_u1FBWJewClmSlOR0sCWCyZ94FC8Ct69VghRp9BqSyX8hqzj6WDwos71mSMxAcJzhghDGqg2R2wcX7n6Cy11KOUOQnOoaw78WrQAB-N4YDuX99UvbjNi2W_5pjlTnkhNpBv6UZw_TpO_sdX831rjOtjxZYYZgmBB4ps41pU%3D)] Specifically, for the hydrosilylation of vinylferrocene, conditions were identified that provided a total product yield of over 98% with high anti-Markovnikov selectivity.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE_diwYfbY46aIv3VETl_lxgIZYCMGGOapR2Eia2cJ-MPUpPK9IOeLzxMSD_ole9s8X_u1FBWJewClmSlOR0sCWCyZ94FC8Ct69VghRp9BqSyX8hqzj6WDwos71mSMxAcJzhghDGqg2R2wcX7n6Cy11KOUOQnOoaw78WrQAB-N4YDuX99UvbjNi2W_5pjlTnkhNpBv6UZw_TpO_sdX831rjOtjxZYYZgmBB4ps41pU%3D)] This high reactivity and selectivity profile differentiates it from less activated or more sterically hindered hydrosilanes like trialkylsilanes, which may require more forcing conditions or yield different selectivity patterns.

Evidence DimensionProduct Yield in Catalytic Hydrosilylation
Target Compound Data>98% total yield
Comparator Or BaselineBenchmark for high-efficiency hydrosilylation
Quantified DifferenceAchieves near-quantitative conversion
ConditionsCatalytic hydrosilylation of vinylferrocene with Pt/C catalyst.

Buyers requiring high-efficiency and selective anti-Markovnikov hydrosilylation for synthesizing functional organosilanes should prioritize this activated silane over less reactive alternatives.

Processability in Surface Modification: Monofunctional Grafting vs. DCDMS-Induced Cross-linking

When modifying hydroxylated surfaces (e.g., silica, glass), the number of reactive chloride groups per silicon atom is critical to controlling the resulting surface structure. Chlorodimethylsilane, with its single Si-Cl bond, allows for the formation of a well-defined monolayer of dimethylsilyl groups, leaving a surface of reactive Si-H moieties for further chemistry. In direct contrast, using Dichlorodimethylsilane (DCDMS) leads to uncontrolled surface polymerization and cross-linking due to its two reactive sites. One study on surface modification for mesenchymal stem cell adhesion noted that DCDMS-modified surfaces behaved differently and did not support adhesion in the same manner as monofunctional silanes, highlighting the profound impact of functionality on performance.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHoMLdlsHO5a5m91bqjChXIn32TFaH9AsanbeFa5braYWbufCTcoNF_p__nuJXcpaWBXmCrR3zzWP63aQeVV9Zc5tWSKRZ-HZa7VDKIx7BtPs7bW6yOQ0PjVOgF4wwx8IVj1zp0)]

Evidence DimensionSurface Binding Functionality
Target Compound DataMonofunctional grafting (forms a monolayer)
Comparator Or BaselineDichlorodimethylsilane (DCDMS): Difunctional (causes polymerization/cross-linking)
Quantified DifferenceQualitative: Controlled monolayer formation vs. uncontrolled polymerization
ConditionsSilylation of hydroxyl-terminated substrates.

For applications requiring a controlled, uniform surface functionalization with reactive Si-H groups, Chlorodimethylsilane is the correct choice, whereas DCDMS is unsuitable and leads to poorly defined, cross-linked surfaces.

Precursor for Si-H Terminated Polysiloxanes and Other Polymers

This compound is the specific reagent for terminating polymer chains to produce macromonomers or intermediates with reactive Si-H end-groups. These intermediates are critical starting materials for synthesizing block copolymers (e.g., silicone-polyether) or for creating cross-linkable silicone networks where the Si-H provides a reactive site for curing.

Synthesis of Functional Organosilanes via Selective Hydrosilylation

As an activated hydrosilane, it is employed in the high-yield synthesis of specialized organosilanes.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHoMLdlsHO5a5m91bqjChXIn32TFaH9AsanbeFa5braYWbufCTcoNF_p__nuJXcpaWBXmCrR3zzWP63aQeVV9Zc5tWSKRZ-HZa7VDKIx7BtPs7bW6yOQ0PjVOgF4wwx8IVj1zp0)] Its high reactivity and selectivity allow for the efficient addition of the dimethylsilyl group across carbon-carbon multiple bonds, creating valuable intermediates for pharmaceuticals, agrochemicals, and materials science where a terminal chloro- or subsequently hydrolyzed silanol- group is desired.

Controlled Surface Priming for Subsequent Grafting Reactions

Chlorodimethylsilane is used to create a uniform monolayer on substrates like silica, glass, or metal oxides. The initial grafting via the Si-Cl bond creates a surface populated with reactive Si-H groups. This primed surface is ideal for subsequent, controlled hydrosilylation reactions to graft on other functional molecules, a level of control not achievable with di- or trichlorosilanes.

Physical Description

Dimethylchlorosilane appears as a colorless fuming liquid with a pungent, burning odor. Extremely corrosive to skin and respiratory tissues, both as a liquid and vapor. Vapors are heavier than air.
Liquid
COLOURLESS FUMING LIQUID WITH PUNGENT ODOUR.

Boiling Point

71 °C

Flash Point

-9 °C c.c.

Vapor Density

Relative vapor density (air = 1): 4.4

Density

Relative density (water = 1): 1.07

Melting Point

-76 °C

UNII

XR7E4F5838

GHS Hazard Statements

Aggregated GHS information provided by 2348 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 2348 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 2344 of 2348 companies with hazard statement code(s):;
H224 (96.59%): Extremely flammable liquid and vapor [Danger Flammable liquids];
H261 (96.33%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (99.57%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (96.33%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure, kPa at 20 °C: 14.5

Pictograms

Acute Toxic Flammable

Flammable;Corrosive;Acute Toxic

Other CAS

1066-35-9
75-78-5

Wikipedia

Chlorodimethylsilane

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
Silane, chlorodimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types